

Validating the Structure of (S)-(+)-6-Methyl-1octanol: A Comparative Spectroscopic Analysis

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Compound of Interest		
Compound Name:	(S)-(+)-6-Methyl-1-octanol	
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For researchers, scientists, and professionals in drug development, the precise structural confirmation of chiral molecules like **(S)-(+)-6-Methyl-1-octanol** is a critical step in ensuring the quality, efficacy, and safety of developmental compounds. This guide provides a comparative analysis of **(S)-(+)-6-Methyl-1-octanol** against its structural isomers, n-nonanol and 2-ethyl-1-heptanol, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and visual workflows are included to support the validation process.

(S)-(+)-6-Methyl-1-octanol is a chiral primary alcohol with applications in fragrance, flavor, and as a synthetic intermediate. Its specific stereochemistry necessitates rigorous structural verification. This guide utilizes ¹H NMR, ¹³C NMR, and MS to differentiate it from other C9 primary alcohol isomers, providing a clear protocol for unambiguous identification.

Comparative Spectral Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry fragmentation data for **(S)-(+)-6-Methyl-1-octanol** and its isomers, n-nonanol and 2-ethyl-1-heptanol.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)



Compound	Chemical Shift (ppm) & Multiplicity	Assignment
(S)-(+)-6-Methyl-1-octanol	~3.6 (t)	H1 (-CH ₂ OH)
~1.5 (m)	H2	
~1.3-1.4 (m)	H3, H4, H5, H7	_
~1.1-1.2 (m)	H6	
~0.85 (d)	H9 (-CH₃ at C6)	_
~0.85 (t)	H8 (-CH ₂ CH ₃)	
n-Nonanol	3.62 (t)	— H1 (-CH₂OH)[1]
1.56 (m)	H2[1]	
1.28 (m)	H3-H8[1]	_
0.89 (t)	H9 (-CH₃)[1]	_
2-Ethyl-1-heptanol	~3.5 (d)	— H1 (-CH₂OH)
~1.5 (m)	H2	
~1.2-1.4 (m)	H3, H4, H5, H6, H1'	_
~0.9 (t)	H7, H2'	

Table 2: 13C NMR Spectral Data Comparison (Predicted)



~37.0 C	-63.0 C5	C1 (-CH ₂ OH)
	_	
~34.0 C		
	C2	
~32.0	C6	
~29.5 C	27	
~26.0 C	23	
~23.0 C	<u> </u>	
~19.0 C	C9 (-CH₃ at C6)	
~11.0 C	C8 (-CH ₂ CH ₃)	
n-Nonanol 6	52.9	C1 (-CH ₂ OH)
32.8 C	C2	
31.9 C	27	
29.6 C	C4, C5, C6	
25.8 C	<u></u>	
22.7 C	C8	
14.1 C	C9 (-CH₃)	
2-Ethyl-1-heptanol ~	-65.0	C1 (-CH ₂ OH)
~42.0 C	C2	
~32.0 C	C3	
~29.0	C4	
~26.0 C	 C5	
~23.0 C	C1'	
~14.0	C6	



Table 3: Mass Spectrometry (Electron Ionization) Fragmentation Comparison

Compound	Key Fragments (m/z)	Interpretation
(S)-(+)-6-Methyl-1-octanol	126 ([M-H ₂ O] ⁺)	Dehydration
115 ([M-C₂H₅] ⁺)	α-cleavage at C6-C7	_
87 ([M-C ₄ H ₉] ⁺)	Cleavage at C4-C5	
70, 56, 43	Further fragmentation	-
n-Nonanol	126 ([M-H ₂ O] ⁺)	Dehydration
98, 84, 70, 56, 43	Characteristic alkyl chain fragmentation[1]	
2-Ethyl-1-heptanol	126 ([M-H ₂ O] ⁺)	Dehydration
97	Loss of propyl radical	
83	Loss of butyl radical	_
57, 43	Further fragmentation	

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- (S)-(+)-6-Methyl-1-octanol (or alternative alcohol)
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes



· Vortex mixer

Procedure:

- Sample Preparation: Accurately weigh 10-20 mg of the alcohol sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.[2][3]
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[3]
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: 32 scans, spectral width of 16 ppm, relaxation delay of 1 s.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024 scans, spectral width of 240 ppm, relaxation delay of 2 s.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the alcohol for structural confirmation.



Materials:

- **(S)-(+)-6-Methyl-1-octanol** (or alternative alcohol)
- Methanol (HPLC grade)
- Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization
 (EI) source.

Procedure:

- Sample Preparation: Prepare a dilute solution of the alcohol (approximately 1 mg/mL) in methanol.
- GC-MS System Setup:
 - Use a suitable capillary column (e.g., DB-5ms).
 - Set the injector temperature to 250°C and the transfer line temperature to 280°C.
 - Program the oven temperature, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
- Injection: Inject 1 μL of the prepared sample into the GC-MS.
- Mass Spectrometer Parameters (EI):
 - Set the ionization energy to 70 eV.
 - Scan a mass range of m/z 35-300.
- Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the alcohol. Identify the molecular ion peak (if present) and the major fragment ions. Compare the fragmentation pattern to the expected values.

Visualization of Analytical Workflow



The following diagrams illustrate the logical flow of the validation process and the key structural differences leading to distinct spectroscopic data.

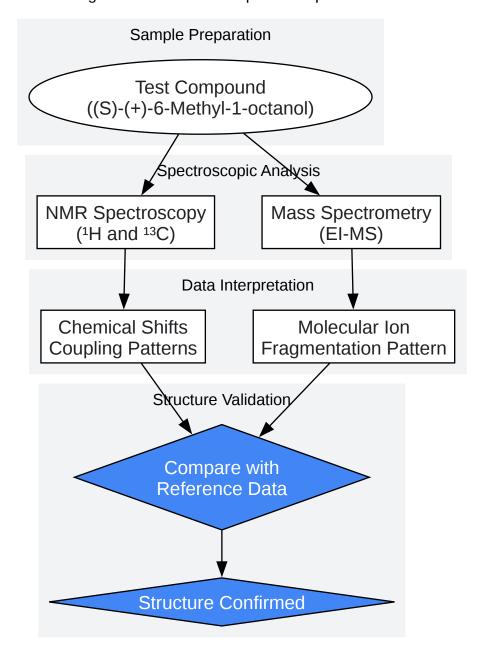
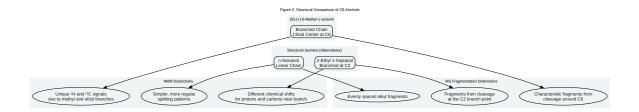


Figure 1. Workflow for Spectroscopic Validation

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Caption: Workflow for the validation of (S)-(+)-6-Methyl-1-octanol structure.



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Caption: Key structural differences and their spectroscopic consequences.

By following these protocols and comparing the acquired data with the reference tables, researchers can confidently validate the structure of **(S)-(+)-6-Methyl-1-octanol** and distinguish it from its isomers. This rigorous approach is fundamental to maintaining high standards in research and development.

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